molecular formula C12H21NO B145010 13-Oxa-6-azadispiro[4.1.5.2]tetradecane CAS No. 134656-18-1

13-Oxa-6-azadispiro[4.1.5.2]tetradecane

Katalognummer B145010
CAS-Nummer: 134656-18-1
Molekulargewicht: 195.3 g/mol
InChI-Schlüssel: UQPWWYJFNWMORQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

13-Oxa-6-azadispiro[4.1.5.2]tetradecane is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as spiro-orthoester and is synthesized through a multi-step process involving different reagents and catalysts.

Wirkmechanismus

The mechanism of action of 13-Oxa-6-azadispiro[4.1.5.2]tetradecane is still under investigation. However, studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have antibacterial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant biochemical or physiological effects in vivo. However, further studies are needed to fully understand the potential side effects of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 13-Oxa-6-azadispiro[4.1.5.2]tetradecane in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the complex synthesis process, which can be time-consuming and require specialized equipment and expertise.

Zukünftige Richtungen

There are several future directions for the research of 13-Oxa-6-azadispiro[4.1.5.2]tetradecane. One direction is to further investigate its potential as an anticancer agent and to develop more potent derivatives. Another direction is to explore its potential as a building block for the synthesis of functional materials with unique properties. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Wissenschaftliche Forschungsanwendungen

13-Oxa-6-azadispiro[4.1.5.2]tetradecane has shown potential applications in various fields of science, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, spiro-orthoesters have been used as building blocks for the synthesis of functional materials with unique properties. In organic synthesis, this compound has been used as a starting material for the synthesis of complex organic molecules.

Eigenschaften

CAS-Nummer

134656-18-1

Molekularformel

C12H21NO

Molekulargewicht

195.3 g/mol

IUPAC-Name

13-oxa-6-azadispiro[4.1.57.25]tetradecane

InChI

InChI=1S/C12H21NO/c1-2-8-12(9-3-1)13-11(10-14-12)6-4-5-7-11/h13H,1-10H2

InChI-Schlüssel

UQPWWYJFNWMORQ-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)NC3(CCCC3)CO2

Kanonische SMILES

C1CCC2(CC1)NC3(CCCC3)CO2

Synonyme

13-Oxa-6-azadispiro[4.1.5.2]tetradecane(9CI)

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-amino-1-(hydroxymethyl)cyclopentane (Method B1c; 1.44 g, 12.54 mmol) in CH2Cl2 (10 mL) at 4° C. was added TFA (0.097 mL, 1.25 mmol), cyclohexanone (1.30 mL, 12.54 mmol) and sodium sulfate (2 g) and the reaction was warmed to 20° C. The reaction was stirred for 72 h and was sequentially washed with water (10 mL) and a saturated NaHCO3 solution (20 mL), dried (MgSO4), and concentrated under reduced pressure to give 14-aza-7-oxadispiro[4.2.5.1]tetradecane (2.38 g, 97%): GC-MS m/z 195 (M+).
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
Quantity
0.097 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1-Aminocyclopentanecarboxylic acid was converted to the methyl ester according to Method B1c, Step 1. The ester reduced to 1-hydroxymethylcyclopentanamine according to Method B1c, Step 2. The hydroxyethylamine was reacted with cyclohexanone according to Method B4a, Step 1 to give 6-aza-13-oxadispiro[4.1.5.2]tetradecane. The oxazolidine was reduced according to Method B4a, Step 2 to give 1-(cyclohexylamino)-1-(hydroxymethyl)cyclopentane. The substituted 2-hydroxyethylamine was reacted with SOCl2 according to Method B7b to 1-(cyclohexylamino)-1-(chloromethyl)cyclopentane. The 2-chloroethylamine was reacted with 2-methyl-4-nitrophenyl isocyanate according to Method C4a to afford 1-cyclohexyl-2-(2-methyl-4-nitrophenylimino)-3-oxa-1-azaspiro[4.4]nonane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.